5-(Dimethoxymethyl)-5-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(dimethoxymethyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-17-10(18-2)12(8-6-4-3-5-7-8)9(15)13-11(16)14-12/h3-7,10H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVJTXVVVSMTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1(C(=O)NC(=O)N1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-54-2 | |
| Record name | NSC60878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
5-(Dimethoxymethyl)-5-phenylimidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing two carbonyl groups. Its molecular formula is C12H15N2O4, and it exhibits a molecular weight of 253.26 g/mol.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In a study examining various derivatives, this compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound was found to inhibit cell proliferation in human breast cancer and colon cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. The compound appears to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased rates of apoptosis . Additionally, its ability to modulate oxidative stress levels may contribute to its anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells through mitochondrial pathways.
Data Summary
| Activity | Tested Strains/Cells | Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | S. aureus | Inhibition | 32 µg/mL |
| E. coli | Inhibition | 64 µg/mL | |
| Anticancer | MCF-7 | Cell viability reduction | IC50 = 15 µM |
| HT-29 | Apoptosis induction | IC50 = 12 µM |
Comparison with Similar Compounds
Key Observations :
- Polarity and Melting Points : Polar substituents like sulfonyl (-SO₂-) or hydroxyl (-OH) groups correlate with higher melting points (e.g., 223–224°C for methylsulfonyl vs. 115–116°C for methylsulfanyl) due to enhanced intermolecular interactions .
- Synthetic Yields : Reactions involving methylsulfonyl substituents (67% yield) are more efficient than those with methylsulfanyl (37%) or hydroxyl (61%) groups, possibly due to better solubility or stability during synthesis .
- Dimethoxymethyl Group : The dimethoxymethyl substituent in the target compound introduces lipophilicity, which may enhance membrane permeability compared to polar groups like hydroxyl or sulfonyl .
Key Observations :
- Anticonvulsant Activity : Morpholine-containing derivatives (e.g., compound 19 in ) demonstrate potent anticonvulsant effects, surpassing phenytoin in efficacy . The dimethoxymethyl group’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- Receptor Affinity: Bromo-substituted analogs show high affinity for cannabinoid receptors, suggesting that steric bulk and electron-withdrawing groups may optimize receptor interactions .
- COX-2 Inhibition : Methylsulfanyl and sulfonyl groups are associated with cyclooxygenase-2 (COX-2) inhibitory activity, likely due to their electron-deficient nature mimicking arachidonic acid’s binding site .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Dimethoxymethyl)-5-phenylimidazolidine-2,4-dione, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydantoins with dimethoxymethyl precursors. A typical approach involves refluxing in ethanol with catalytic piperidine (0.5–1.0 eq) to promote Knoevenagel condensation . Sodium acetate (2 eq) in DMF-acetic acid mixtures (1:2 v/v) under reflux for 2–6 hours is also effective for analogous imidazolidinedione derivatives, achieving yields of 65–80% .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol/DMF-AcOH |
| Catalyst | Piperidine/NaOAc |
| Reaction Time | 4–6 hours |
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., CCDC data for related 5-(4-Fluorophenyl)-5-methyl derivatives show bond angles of 110.2°–120.5° and torsion angles <5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm; carbonyl carbons (C=O) resonate at δ 170–175 ppm .
- IR : Strong C=O stretches at 1720–1750 cm⁻¹ and C-N stretches at 1250–1300 cm⁻¹ .
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways and designing derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to identify low-energy pathways, reducing experimental trial-and-error by 40–60% .
- Case Study :
| Computational Tool | Application Example | Outcome |
|---|---|---|
| Gaussian 09 | Transition state optimization | ΔG‡ = 28.5 kcal/mol for cyclization |
| VASP | Electron density mapping | Identified electrophilic sites |
Q. How can researchers resolve contradictions in pharmacological data for imidazolidinedione derivatives?
- Methodology :
- Dose-Response Analysis : Test derivatives across a concentration gradient (e.g., 1–100 μM) to identify non-linear effects. For example, thiazolidinedione analogs show IC₅₀ variability (±15%) due to off-target kinase interactions .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., dimethoxymethyl vs. trifluoromethoxy groups) to isolate bioactivity trends.
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use cellulose-based CSPs (e.g., Chiralpak IA) to separate enantiomers (resolution factor Rs > 1.5) .
- Asymmetric Catalysis : Employ chiral auxiliaries like (R)-BINOL (10 mol%) in Suzuki couplings to achieve >90% ee .
- Scale-Up Parameters :
| Factor | Optimization Strategy |
|---|---|
| Catalyst Loading | Reduce to 0.1–0.5 mol% via recycling |
| Solvent Recovery | Distillation (≥85% recovery) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
